- Preparation of 2-piperazinopyridine-3-carboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,
Cas no 93271-59-1 (3-Cyano-4-methyl-2-pyridone)
3-Cyano-4-methyl-2-pyridone structure
Product Name:3-Cyano-4-methyl-2-pyridone
Numero CAS:93271-59-1
MF:C7H6N2O
MW:134.13534116745
MDL:MFCD00716620
CID:61618
PubChem ID:10606782
Update Time:2025-09-19
3-Cyano-4-methyl-2-pyridone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Hydroxy-4-methylnicotinonitrile
- 3-Cyano-4-methyl-2-pyridone
- 1,2-dihydro-4-methyl-2-oxo-3-Pyridinecarbonitrile
- 2-Hydroxy-4-methyl-pyridine-3-carbonitrile
- 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 4-methyl-2-oxo-1H-pyridine-3-carbonitrile
- 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile (ACI)
- 2-Hydroxy-4-methylpyridine-3-carbonitrile
- 4-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Z1198154735
- XSJRLWNOZDULKJ-UHFFFAOYSA-N
- DB-028100
- 3-Pyridinecarbonitrile, 1,2-dihydro-4-methyl-2-oxo-
- SB52872
- SCHEMBL296497
- 4-methyl-3-cyano-2-pyridone
- 3-cyano-4-methylpyridone
- F17472
- MFCD00716620
- CS-10692
- SY007009
- CS-0037171
- DTXSID20442322
- 1 pound not2-dihydro-2-oxo-4-methylpyridine-3-carbonitrile
- AKOS006274540
- 2-hydroxy-3-cyano-4-methylpyridine
- 93271-59-1
- AKOS015891765
- 4-METHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBONITRILE
- EN300-98342
- 2-hydroxy-4-methyl-3-cyanopyridine
-
- MDL: MFCD00716620
- Inchi: 1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)
- Chiave InChI: XSJRLWNOZDULKJ-UHFFFAOYSA-N
- Sorrisi: N#CC1=C(C)C=CNC1=O
Proprietà calcolate
- Massa esatta: 134.04800
- Massa monoisotopica: 134.048012819g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 10
- Conta legami ruotabili: 0
- Complessità: 277
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.1
- Superficie polare topologica: 52.9Ų
Proprietà sperimentali
- Densità: 1.209
- Punto di ebollizione: 337.7℃ at 760 mmHg
- Punto di infiammabilità: 158.005℃
- Indice di rifrazione: 1.553
- PSA: 56.65000
- LogP: 0.55498
3-Cyano-4-methyl-2-pyridone Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Dichiarazione di avvertimento: P280-P305+P351+P338-P310
- Condizioni di conservazione:Inert atmosphere,Room Temperature(BD75655)
3-Cyano-4-methyl-2-pyridone Dati doganali
- CODICE SA:2933399090
- Dati doganali:
Codice doganale cinese:
2933399090Panoramica:
2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
3-Cyano-4-methyl-2-pyridone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008879-25g |
2-Hydroxy-4-methylnicotinonitrile |
93271-59-1 | 95% | 25g |
$604.78 | 2023-08-31 | |
| Alichem | A029008879-50g |
2-Hydroxy-4-methylnicotinonitrile |
93271-59-1 | 95% | 50g |
$1088.61 | 2023-08-31 | |
| Fluorochem | 044682-10g |
2-Hydroxy-4-methylpyridine-3-carbonitrile |
93271-59-1 | 95% | 10g |
£350.00 | 2022-03-01 | |
| Fluorochem | 044682-25g |
2-Hydroxy-4-methylpyridine-3-carbonitrile |
93271-59-1 | 95% | 25g |
£600.00 | 2022-03-01 | |
| Apollo Scientific | OR300781-250mg |
3-Cyano-2-hydroxy-4-methylpyridine |
93271-59-1 | 97+% | 250mg |
£15.00 | 2025-03-21 | |
| Apollo Scientific | OR300781-1g |
3-Cyano-2-hydroxy-4-methylpyridine |
93271-59-1 | 97+% | 1g |
£15.00 | 2025-02-19 | |
| Apollo Scientific | OR300781-5g |
3-Cyano-2-hydroxy-4-methylpyridine |
93271-59-1 | 97+% | 5g |
£34.00 | 2025-02-19 | |
| Chemenu | CM175980-25g |
2-Hydroxy-4-methyl-pyridine-3-carbonitrile |
93271-59-1 | 96% | 25g |
$502 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852335-1g |
3-Cyano-4-methyl-2-pyridone |
93271-59-1 | ≥97% | 1g |
¥574.00 | 2022-01-10 | |
| TRC | C987913-100mg |
3-Cyano-4-methyl-2-pyridone |
93271-59-1 | 100mg |
$64.00 | 2023-05-18 |
3-Cyano-4-methyl-2-pyridone Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
Riferimento
- Preparation of substituted pyridinecarboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate
Riferimento
- Investigation of the reaction conditions for the synthesis of 4,6-disubstituted 3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone, Journal of the Serbian Chemical Society, 1994, 59(12), 959-65
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C
1.3 Solvents: Water ; 50 min, 5 °C
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C
1.3 Solvents: Water ; 50 min, 5 °C
Riferimento
- Improved synthesis of 2-chloro-3-amino-4-methylpyridine, Journal of Heterocyclic Chemistry, 2013, 50(1), 145-148
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; rt; rt → 90 °C; 1.5 h, 90 °C; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cement, Wuhan Gongcheng Daxue Xuebao, 2008, 30(4), 33-35
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; overnight, rt
Riferimento
- Process for preparation of nevirapine key intermediate 2-chloro-3-amino-4-methylpyridine, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; 5 - 10 °C; 2 - 3 h, 50 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Method for preparation of 2-chloro-3-amino-4-methylpyridine, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 50 °C; 50 °C → 10 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt
Riferimento
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Acetic acid , Ammonium acetate Solvents: Toluene ; 8 h, rt → reflux
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C
1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C
1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C
Riferimento
- A concise synthesis of 2-chloro-3-amino-4-methylpyridine, Research on Chemical Intermediates, 2011, 37(6), 599-604
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sulfuric acid
1.2 Solvents: Water
1.2 Solvents: Water
Riferimento
- Process for preparation of 3-amino-2-chloro-4-methylpyridine, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium Solvents: Diethyl ether ; cooled; 1 h, < 20 °C; 5 h, cooled
1.2 Solvents: Water ; 10 min, rt
1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
1.2 Solvents: Water ; 10 min, rt
1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
Riferimento
- Pyrrole-3-formamide compound, its preparation method and its use in preparation of anticancer agents, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sulfuric acid , 2-(3,3-Dimethoxy-1-methylpropylidene)propanedinitrile Solvents: Water ; 2 h, 50 °C; 50 °C → rt
Riferimento
- Caspase inhibitors based on pyridazinone scaffold, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
Riferimento
- Alkyl azinyl carbonitriles as building blocks in heterocyclic synthesis. A route for the synthesis of 4-methyl-2-oxopyridines, Pharmazie, 1999, 54(8), 571-574
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Acetals of lactams and amides of acids. 42. Cyclization of dieneamino esters, dieneaminonitriles, and acylamidines into pyridine derivatives, Khimiya Geterotsiklicheskikh Soedinenii, 1984, (6), 799-802
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; 8 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C
Riferimento
- Polypharmacological profile of 1,2-dihydro-2-oxo-pyridine-3-carboxamides in the endocannabinoid system, European Journal of Medicinal Chemistry, 2018, 154, 155-171
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 5 h, 0 °C → 50 °C
Riferimento
- Preparation of AXL, c-Met, and TyRo3 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; rt → 0 °C; 0 °C
1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt
1.3 Reagents: Sodium bicarbonate ; neutralized, rt
1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled
1.5 Reagents: Potassium bicarbonate ; pH 3
1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt
1.3 Reagents: Sodium bicarbonate ; neutralized, rt
1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled
1.5 Reagents: Potassium bicarbonate ; pH 3
Riferimento
- Molecular and crystal structure, IR and Raman spectra, and quantum chemical calculations for 2-hydroxy-3-cyano-4-methylpyridine, Vibrational Spectroscopy, 2010, 53(2), 189-198
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Preparation of carboxamides as sodium channel blocking compounds, derivatives thereof, and methods of their use, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
Riferimento
- Studies on the preparation of 3,4-disubstituted 2-methoxypyridines, Journal of Heterocyclic Chemistry, 1999, 36(3), 653-658
3-Cyano-4-methyl-2-pyridone Raw materials
- Ethyl formate
- Ethyl acetoacetate
- N,N-Dimethylformamide diethyl acetal
- 2-Amino-4-methylpyridine-3-carbonitrile
- 4,4-Dimethoxybutan-2-one
- Propanedinitrile, 2-(3,3-diethoxy-1-methylpropylidene)-
- 2,4-Pentadienamide, 2-cyano-5-(dimethylamino)-3-methyl-, (4E)-
- Propanedinitrile, (3-methoxy-1-methyl-2-propenylidene)-
- 2-chloro-4-methylpyridin-3-amine
- [(2E)-3-methoxy-1-methylprop-2-en-1-ylidene]malononitrile
- 4,4-Dicyano-3-methyl-3-butenal dimethyl acetal
- 2-Butenamide, 2-cyano-3-methyl-
- 2-Cyanoacetamide
3-Cyano-4-methyl-2-pyridone Preparation Products
3-Cyano-4-methyl-2-pyridone Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:93271-59-1)3-Cyano-4-methyl-2-pyridone
Numero d'ordine:A844502
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:03
Prezzo ($):248.0
Email:sales@amadischem.com
3-Cyano-4-methyl-2-pyridone Letteratura correlata
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
93271-59-1 (3-Cyano-4-methyl-2-pyridone) Prodotti correlati
- 1784430-30-3(2-Methoxy-3-methylisonicotinonitrile)
- 185208-68-8(3-Pyridinecarbonitrile, 2-ethoxy-4-methyl-)
- 243469-66-1(6-methoxy-4-methyl-pyridine-3-carbonitrile)
- 84540-04-5(Palm kernel oil hydrogenated)
- 149379-71-5(2-Methoxy-4-methylnicotinonitrile)
- 26345-14-2(3-Pyridinecarbonitrile,2,6-dimethoxy-4-methyl-)
- 1951441-17-0(2-Hydroxy-nicotinonitrile hydrobroMide)
- 95891-30-8(6-Hydroxynicotinonitrile)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93271-59-1)3-Cyano-4-methyl-2-pyridone
Purezza:99%
Quantità:25g
Prezzo ($):248.0